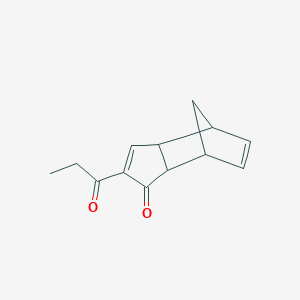![molecular formula C18H27Cl2NO3 B14503327 Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate CAS No. 62805-11-2](/img/structure/B14503327.png)
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an ethyl ester group attached to an undecanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate typically involves the reaction of 2,6-dichloropyridine with an appropriate alkylating agent under controlled conditions. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between the pyridine ring and the undecanoate chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of agrochemicals, such as herbicides or insecticides.
作用機序
The mechanism of action of Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Ethyl 11-[(2,6-dichloropyridin-3-YL)oxy]undecanoate can be compared with other pyridine derivatives, such as:
Ethyl 2-(6-chloropyridin-2-yl)acetate: This compound has a similar pyridine ring structure but differs in the position and number of chlorine atoms and the length of the alkyl chain.
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate: Another related compound with a shorter alkyl chain and a different functional group.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its reactivity and applications.
特性
CAS番号 |
62805-11-2 |
|---|---|
分子式 |
C18H27Cl2NO3 |
分子量 |
376.3 g/mol |
IUPAC名 |
ethyl 11-(2,6-dichloropyridin-3-yl)oxyundecanoate |
InChI |
InChI=1S/C18H27Cl2NO3/c1-2-23-17(22)11-9-7-5-3-4-6-8-10-14-24-15-12-13-16(19)21-18(15)20/h12-13H,2-11,14H2,1H3 |
InChIキー |
XTOURONVKFOKSH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCCCCOC1=C(N=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


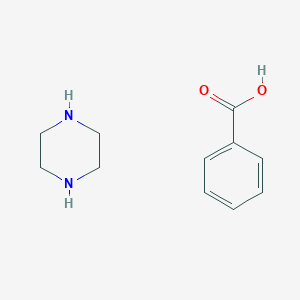
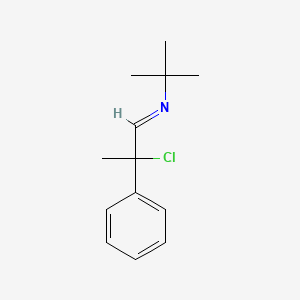
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
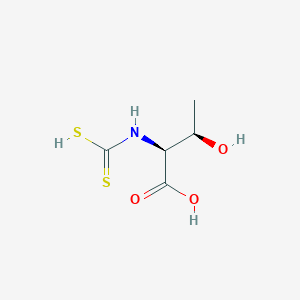
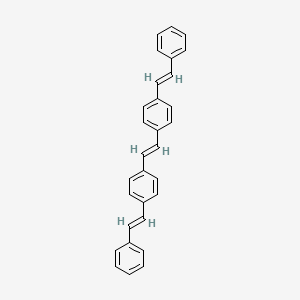
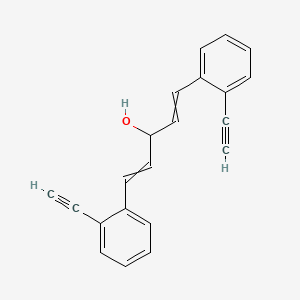

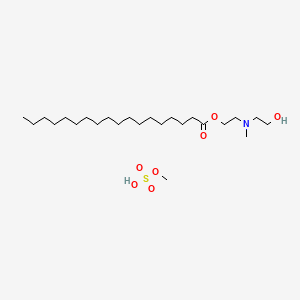
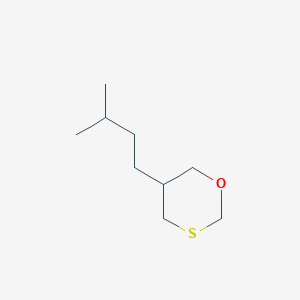

![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
